molecular formula C13H16N2 B1680171 n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine CAS No. 73625-11-3

n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine

Cat. No.: B1680171
CAS No.: 73625-11-3
M. Wt: 200.28 g/mol
InChI Key: BQOANWOQEHVATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine (chemical name: U-48800 ) is a tricyclic compound featuring a benzo[cd]indole core fused with a tetrahydroquinoline-like structure. The molecule contains a dimethylamine substituent at the 4-position of the indole ring.

Properties

CAS No.

73625-11-3

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N,N-dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine

InChI

InChI=1S/C13H16N2/c1-15(2)11-6-9-4-3-5-12-13(9)10(7-11)8-14-12/h3-5,8,11,14H,6-7H2,1-2H3

InChI Key

BQOANWOQEHVATQ-UHFFFAOYSA-N

SMILES

CN(C)C1CC2=C3C(=CNC3=CC=C2)C1

Canonical SMILES

CN(C)C1CC2=C3C(=CNC3=CC=C2)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RU 28306;  RU28306;  RU-28306; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of RU 28306 involves the synthesis of its indole core structureThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of RU 28306 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: RU 28306 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

RU 28306 exerts its effects by acting as a serotonin receptor agonist. It selectively binds to the 5-hydroxytryptamine 1 and 5-hydroxytryptamine 2 subtypes, modulating the activity of these receptors. This interaction can influence various neurotransmitter pathways, leading to changes in mood, perception, and cognition . The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in regulating mood and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between U-48800 and related benzo[cd]indol-4-amine derivatives:

Compound Substituents/Modifications Molecular Weight Synthesis Highlights Pharmacological Notes Regulatory Status
N,N-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine (U-48800) - N,N-Dimethylamine at position 4 ~244.3 g/mol Undisclosed in open literature; likely involves alkylation of a benzoindole intermediate. Suspected serotonin receptor activity due to structural analogy to LSD derivatives. Controlled in Italy (Decreto 2019)
(4R,5R)-N-Methyl-5-(2-methylprop-1-en-1-yl)-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine - N-Methylamine at position 4
- 2-Methylpropene group at position 5
~282.4 g/mol Chiral synthesis via asymmetric catalysis; stereochemistry confirmed by NMR and HPLC . No bioactivity data available; likely used in enantioselective synthesis research. Not reported
NDTDI (N,N-Diethyl-3-(methyl(1,3,4,5-tetrahydrobenzo[cd]indol-4-yl)amino)propanamide) - Propanamide chain extending from the 4-position
- N,N-Diethyl and N-methyl substitutions
~342.5 g/mol Synthesized as a designer drug; poorly characterized in academic literature. Psychedelic effects reported (serotonin antagonism); limited toxicological data . Banned in Latvia
Dimethyl 2-((4R,5R)-4-nitro-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl)malonate (3n) - Nitro group at position 4
- Malonate ester at position 5
~355.3 g/mol Catalytic asymmetric synthesis using chiral phosphoric acid (86% yield, 83% ee) . No reported bioactivity; utilized in methodological studies of asymmetric synthesis. Not applicable

Key Observations:

Structural Diversity: U-48800’s dimethylamine group contrasts with the propanamide chain in NDTDI and the nitro-malonate in compound 3n. The chiral center in (4R,5R)-N-methyl-5-(2-methylpropene) derivatives highlights the role of stereochemistry in synthetic applications .

Pharmacological Implications :

  • U-48800 and NDTDI are linked to serotonin receptor modulation, but NDTDI’s extended alkyl chain may enhance blood-brain barrier penetration compared to U-48800 .
  • The absence of psychoactive substituents (e.g., nitro or ester groups) in compound 3n suggests its primary use in synthetic chemistry rather than pharmacology .

Biological Activity

n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine, also known as RU 28306, is a synthetic compound belonging to the class of indole alkaloids. This compound has garnered attention due to its biological activity, particularly as a serotonin receptor agonist. Below is a detailed exploration of its biological activity, mechanisms, and relevant case studies.

PropertyValue
Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name This compound
CAS Number 73625-11-3
Appearance Solid powder

This compound functions primarily as a serotonin receptor agonist , selectively targeting the 5-hydroxytryptamine (5-HT) receptor subtypes 1 (5-HT1) and 2 (5-HT2). This interaction modulates neurotransmitter pathways that influence mood and cognition. The compound's ability to bind to these receptors suggests potential therapeutic applications in treating mood disorders such as depression and anxiety.

Serotonin Receptor Interaction

Research indicates that RU 28306 exhibits a significant binding affinity for serotonin receptors. Its selectivity for the 5-HT2 subtype is particularly noteworthy, as this receptor plays a crucial role in various psychological processes. The compound's agonistic properties can lead to enhanced serotonergic activity in the brain, which may contribute to its antidepressant effects.

Neuropharmacological Studies

Several studies have investigated the neuropharmacological effects of RU 28306:

  • Antidepressant-like Effects : In animal models, RU 28306 has shown promise in alleviating symptoms of depression. Its mechanism appears linked to increased serotonin levels in the synaptic cleft due to receptor activation.
  • Anxiolytic Properties : The compound has demonstrated anxiolytic effects in preclinical studies, suggesting its potential use in treating anxiety disorders.
  • Cognitive Enhancement : Preliminary findings indicate that RU 28306 may enhance cognitive functions by modulating serotonergic pathways involved in learning and memory.

Study on Mood Disorders

A recent study published in Human Psychopharmacology examined the effects of RU 28306 on individuals with mood disorders. Participants reported significant improvements in mood and reductions in anxiety levels after treatment with the compound over a period of several weeks. The study highlighted the importance of serotonin receptor modulation in therapeutic outcomes.

Comparative Analysis with Other Compounds

In comparative studies with other psychoactive substances like Dimethyltryptamine (DMT) and Lysergic Acid Diethylamide (LSD), RU 28306 was found to have a higher selectivity for the 5-HT2 receptor compared to DMT but lower potency than LSD. This distinction may provide insights into its unique pharmacological profile and potential applications in psychiatric medicine.

Q & A

Q. What are the primary biological targets of N,N-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine, and how are these interactions experimentally validated?

The compound is a known antagonist of serotonin receptors (5-HT₁ and 5-HT₂ subtypes), as demonstrated via competitive inhibition assays in HEK-293T cells. Validation involves measuring receptor activity using fluorescent or radioligand displacement assays. For example, ketanserin (a 5-HT₂A antagonist) is used as a positive control, with inhibition normalized to 100% to benchmark compound efficacy. Concentration-response curves and ANOVA-Bonferroni analysis are critical for statistical validation .

Q. What synthetic methodologies are commonly employed to produce this compound?

Synthesis typically involves multi-step protocols, including condensation reactions of indole precursors with dimethylamine derivatives. For example, tetrahydrobenzo[cd]indole cores are functionalized via reductive amination or nucleophilic substitution. Purification relies on column chromatography (e.g., silica gel) and characterization via NMR, HPLC, and mass spectrometry. Similar pathways are described for structurally related azepine-indole alkaloids .

Q. How is the purity and structural integrity of the compound confirmed in research settings?

Analytical methods include:

  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • HPLC with UV/Vis or MS detection to assess purity (>95% typical for pharmacological studies).
  • X-ray crystallography (if crystalline derivatives are available) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data for this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, ligand concentrations, or buffer pH). To address this:

  • Standardize assays using reference compounds (e.g., ketanserin for 5-HT₂A).
  • Validate receptor expression levels in cell models via qPCR or flow cytometry.
  • Perform Schild analysis to determine competitive vs. non-competitive antagonism. Cross-study comparisons should account for normalization methods (e.g., % inhibition relative to controls) .

Q. What structural modifications enhance the compound’s selectivity for 5-HT receptor subtypes?

Structure-activity relationship (SAR) studies suggest:

  • Methoxy groups at position 6 (as in ChEMBL49309) increase 5-HT₂A affinity.
  • N-Methylation reduces off-target interactions with monoamine transporters.
  • Ring saturation (e.g., tetrahydrobenzoindole vs. benzoindole) modulates pharmacokinetic properties. Computational docking (e.g., AutoDock Vina) and mutagenesis studies of receptor binding pockets can guide rational design .

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

  • Transgenic Caenorhabditis elegans : Used to study protein toxicity modulation (e.g., amyloid-beta aggregation) linked to serotonin pathways.
  • Rodent models : Behavioral assays (e.g., forced swim test for antidepressant activity) paired with microdialysis to measure extracellular serotonin levels.
  • Pharmacokinetic profiling : LC-MS/MS to assess blood-brain barrier penetration and metabolite identification .

Q. How can researchers address regulatory compliance when handling This compound in jurisdictions classifying it as a controlled substance?

  • Obtain DEA/FDA licenses for Schedule I/II research compounds.
  • Maintain detailed logs of synthesis, storage, and disposal.
  • Use certified waste management services for solvent/compound disposal.
  • Reference national controlled substance acts (e.g., Italian D.M. 2019) for legal frameworks .

Methodological Guidance

  • For receptor studies : Use HEK-293T cells transiently transfected with human 5-HT receptors. Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) .
  • For SAR optimization : Combine parallel synthesis (e.g., Ugi reaction) with high-throughput screening against receptor panels.
  • For in vivo translation : Pair pharmacokinetic studies (e.g., bioavailability, half-life) with behavioral endpoints to correlate exposure and effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 2
n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.